N-(5-chloro-2-methoxyphenyl)-2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28ClN7O4S/c1-15-10-16(2)34(32-15)9-8-24-31-26-18-12-22(38-4)23(39-5)13-19(18)30-27(35(26)33-24)40-14-25(36)29-20-11-17(28)6-7-21(20)37-3/h6-7,10-13H,8-9,14H2,1-5H3,(H,29,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQUNFYFPHKHGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC2=NN3C(=N2)C4=CC(=C(C=C4N=C3SCC(=O)NC5=C(C=CC(=C5)Cl)OC)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28ClN7O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide is a complex organic compound with potential therapeutic applications. This article examines its biological activity based on recent research findings.
Chemical Structure and Properties
The compound features a unique structure that combines several pharmacologically active moieties:
- Chloro and Methoxy Substituents : These groups may influence the compound's lipophilicity and biological interactions.
- Pyrazole and Triazole Rings : Known for their diverse biological activities including anticancer and anti-inflammatory properties.
The molecular formula is , with a molecular weight of approximately 445.95 g/mol.
Biological Activity Overview
Research indicates that compounds featuring pyrazole and triazole derivatives exhibit a range of biological activities:
Anticancer Activity
Recent studies highlight the anticancer potential of similar compounds. For instance, pyrazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms:
- MTT Assay Results : Compounds structurally related to our target have demonstrated significant cytotoxicity against various cancer cell lines (e.g., MCF-7, SiHa). For example, a related compound exhibited an IC50 value of 3.60 µM against SiHa cells .
Antimicrobial Properties
The presence of thioacetamide and pyrazole moieties suggests potential antimicrobial effects. Pyrazoles are known for their antibacterial and antifungal activities, which could be relevant for this compound .
Anti-inflammatory Effects
Compounds containing methoxy and chloro substituents have been associated with anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes .
Research Findings
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Antimicrobial | Disruption of microbial cell walls | |
| Anti-inflammatory | Inhibition of cytokine release |
Case Studies
-
Anticancer Efficacy :
A study evaluated the efficacy of a similar triazoloquinazoline compound in vitro against prostate cancer cells. The results indicated that compounds with similar structural features showed selective cytotoxicity with minimal effects on normal cells . -
Antimicrobial Testing :
Another study assessed the antimicrobial activity of various pyrazole derivatives against bacterial strains such as E. coli and S. aureus. The results showed promising activity, suggesting that our target compound could exhibit similar effects due to its structural components .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing triazoloquinazoline structures exhibit significant anticancer properties. The presence of the pyrazole moiety may enhance these effects by modulating multiple signaling pathways involved in tumorigenesis. Studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines, suggesting that this compound could be a candidate for further investigation in cancer therapy .
Anti-inflammatory Properties
The thioacetamide group is known to contribute to anti-inflammatory effects. Compounds with similar structures have been studied for their ability to inhibit enzymes like 5-lipoxygenase (5-LOX), which plays a crucial role in inflammatory processes. Molecular docking studies have suggested that this compound may interact effectively with such targets, warranting further exploration as a potential anti-inflammatory agent .
Antimicrobial Activity
The pyrazole and triazole derivatives are recognized for their antimicrobial properties. The compound's structural features may allow it to target bacterial and fungal pathogens effectively. Research into related compounds has demonstrated activity against various microorganisms, indicating that this compound could also exhibit similar efficacy .
Synthesis and Mechanism of Action
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide typically involves multi-step reactions that incorporate commercially available reagents. Understanding the mechanism of action is crucial for optimizing its pharmacological profiles and enhancing its therapeutic potential.
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction progress be effectively monitored?
The synthesis typically involves multi-step heterocyclic coupling reactions. Key steps include:
- Amide bond formation : Reacting chloroacetyl chloride with amino-oxadiazole intermediates under reflux in triethylamine, followed by TLC monitoring (hexane:ethyl acetate eluent) to track progress .
- Thioether linkage : Introducing the thioacetamide moiety via nucleophilic substitution, often using thiourea derivatives or P₂S₅ as sulfurizing agents .
- Recrystallization : Purification using polar solvents (e.g., ethanol or pet-ether) to isolate crystalline products . Monitoring : TLC (Silufol UV-254 plates) and IR spectroscopy (e.g., tracking carbonyl peaks at ~1650 cm⁻¹) are critical for confirming intermediate formation .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis of [1,2,4]triazolo[1,5-c]quinazoline derivatives?
DoE is essential for addressing complex variable interactions in multi-step syntheses. For example:
- Parameter screening : Use fractional factorial designs to identify critical factors (e.g., temperature, solvent ratio, catalyst loading) affecting yield in heterocyclization steps .
- Response surface modeling : Optimize reaction conditions (e.g., sulfuric acid concentration for cyclization) to maximize purity while minimizing byproducts .
- Flow chemistry integration : Continuous-flow systems enhance reproducibility in exothermic steps (e.g., diazomethane reactions) and enable real-time adjustments via inline analytics .
Q. What advanced techniques confirm the structural integrity of multi-heterocyclic acetamide derivatives?
- X-ray crystallography : Resolves ambiguities in regiochemistry of fused triazoloquinazoline systems, especially when NMR signals overlap due to symmetry .
- High-resolution mass spectrometry (HRMS) : Validates molecular formulas for intermediates with isotopic patterns (e.g., chlorine atoms) .
- 2D NMR (COSY, NOESY) : Distinguishes between isomeric thioamide and oxadiazole tautomers by correlating proton environments .
Q. What challenges arise in synthesizing intermediate thioamides and cyclizing them into fused triazoloquinazoline systems?
- Thioamide instability : Thioacetamides like 4.1a (from ) are prone to oxidation; inert atmospheres (N₂/Ar) and low-temperature storage are critical .
- Cyclization bottlenecks : Acid-catalyzed cyclization (e.g., concentrated H₂SO₄) may require prolonged reaction times (24+ hours) to achieve >95% conversion. Co-crystal formation with unreacted intermediates complicates purification .
- Byproduct mitigation : Use scavengers (e.g., molecular sieves) to absorb HCl generated during cyclization, preventing side reactions .
Q. How can researchers resolve spectral data discrepancies in compounds with multiple heterocyclic rings?
- Dynamic NMR studies : Variable-temperature ¹H NMR identifies conformational exchanges (e.g., hindered rotation in pyrazole-ethyltriazolo linkages) causing signal splitting .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict ¹³C NMR shifts for quaternary carbons in dimethoxyquinazoline moieties, aiding assignment .
- Cross-validation : Compare IR carbonyl stretches (e.g., 1670–1649 cm⁻¹ for amides vs. 1604 cm⁻¹ for thioamides) with synthetic intermediates to detect misassignments .
Methodological Insights from Evidence
- Synthetic reproducibility : and emphasize rigorous drying of intermediates (e.g., under vacuum) to prevent hydrolysis during subsequent steps.
- Crystallography : Co-crystallization strategies (e.g., ) enable structural elucidation of unstable intermediates by stabilizing them in lattice environments.
- Flow chemistry : highlights the utility of automated DoE platforms (e.g., MATLAB or Python scripts) for rapid optimization of continuous-flow syntheses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
